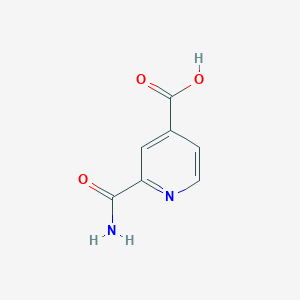

2-Carbamoylisonicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Carbamoylisonicotinic acid” is a chemical compound with the molecular formula C7H6N2O3 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of “2-Carbamoylisonicotinic acid” consists of 7 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The average mass is 166.134 Da and the monoisotopic mass is 166.037842 Da .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

2-Carbamoylhydrazine-1-sulfonic acid and related compounds have been utilized as novel, mild, and biological-based nano organocatalysts. These catalysts have shown potential in the synthesis of various organic compounds, including 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives. The catalysts enable reactions under mild and solvent-free conditions, potentially impacting industrial synthesis processes significantly (Zolfigol et al., 2015).

Biotechnological Production

Research has identified tertiary carbon atom-containing compounds like 2-hydroxyisobutyric acid (2-HIBA) as important biobased building blocks for polymer synthesis. Starting from carboxylic acids, compounds possessing the isobutane structure are accessible, demonstrating the potential for biotechnological production from renewable carbon sources. This approach aligns with the growing demand for green chemicals and cleantech solutions in industry (Rohwerder & Müller, 2010).

Environmental Applications

Organic sorbents like humic acid (HA) and biochar (BC) have been compared for their ability to sorb pesticides, which are potentially harmful to the environment. These sorbents exhibit distinct affinities towards different classes of pesticides, with HA showing strong affinity for ionic substances and BC attracting nonionic pesticides. This research advances the understanding of pesticide behavior in the presence of organic sorbents, contributing to environmental protection strategies (Ćwieląg-Piasecka et al., 2018).

Material Science

The development of biological-based nano and nano magnetic catalysts, such as 2-carbamoylhydrazine-1-sulfonic acid, for the synthesis of arylbispyranylmethane derivatives highlights the application of these compounds in creating advanced materials. These catalysts offer an eco-friendly, efficient, and simple approach to material synthesis, opening new avenues in the field of material science (Zolfigol et al., 2016).

Zukünftige Richtungen

While specific future directions for “2-Carbamoylisonicotinic acid” are not mentioned in the available resources, research in the field of chemistry often involves exploring new synthesis methods, investigating potential applications, and studying the compound’s interactions with biological systems .

Wirkmechanismus

Target of Action

2-Carbamoylisonicotinic acid is a derivative of isoniazid , a frontline drug used in the treatment of tuberculosis . The primary target of isoniazid and its derivatives is the Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Mode of Action

Isoniazid, and by extension 2-Carbamoylisonicotinic acid, is a prodrug that must be activated by bacterial catalase . Once activated, it inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . This interaction disrupts the cell wall synthesis, leading to the death of the bacteria .

Biochemical Pathways

Considering its relation to isoniazid, it’s likely that it affects the mycolic acid synthesis pathway in mycobacterium tuberculosis . Mycolic acids are long fatty acids found in the cell wall of mycobacteria, and their synthesis is crucial for the survival and pathogenicity of the bacteria .

Pharmacokinetics

Isoniazid, a related compound, is known to be rapidly absorbed and widely distributed in the body . It’s metabolized in the liver through acetylation, a process that varies among individuals, resulting in different rates of drug clearance

Result of Action

The action of 2-Carbamoylisonicotinic acid, like isoniazid, results in the disruption of the cell wall synthesis of Mycobacterium tuberculosis . This leads to the death of the bacteria, thereby helping to control the spread and severity of tuberculosis .

Action Environment

The action, efficacy, and stability of 2-Carbamoylisonicotinic acid can be influenced by various environmental factors. For instance, the compound is stable under normal temperatures but may decompose under light and water . Additionally, its chemical properties, such as acidity or basicity, can vary depending on the environment .

Eigenschaften

IUPAC Name |

2-carbamoylpyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-6(10)5-3-4(7(11)12)1-2-9-5/h1-3H,(H2,8,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEKUXDEDZHANI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carbamoylisonicotinic acid | |

CAS RN |

160601-84-3 |

Source

|

| Record name | 2-carbamoylpyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione](/img/structure/B174817.png)

![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B174834.png)

![Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate](/img/structure/B174835.png)